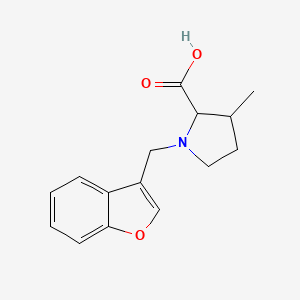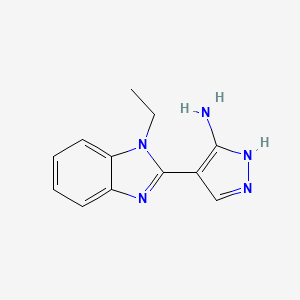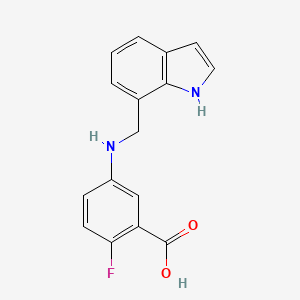![molecular formula C11H14ClNO2 B6628116 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide, also known as Clomethiazole, is a chemical compound that belongs to the family of thiazole derivatives. It was first synthesized in the 1950s and has been used for various purposes, including as a sedative and an anticonvulsant. In recent years, there has been a growing interest in understanding the scientific research application of Clomethiazole due to its potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is thought to enhance the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in excitotoxicity.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, as well as protect against apoptosis and necrosis. It has also been shown to increase cerebral blood flow and improve cerebral oxygenation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. It is also relatively stable and has a long shelf life. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the underlying mechanisms of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee's neuroprotective effects, which could lead to the development of new drugs with similar properties.
In conclusion, 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee is a chemical compound that has been studied for its potential therapeutic benefits in various scientific research applications. Its well-established synthesis method and promising neuroprotective properties make it an interesting compound for future research.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee involves the reaction between 2-chloroacetamide and 2-(2-methoxyethyl)phenylthiourea in the presence of a base. The resulting product is then purified and crystallized to obtain pure 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee. This synthesis method has been well-established and is widely used in laboratories.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee has been studied for its potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that 2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamidee can protect against neuronal damage caused by ischemia, traumatic brain injury, and other neurological conditions. It has also been investigated for its potential use in treating alcohol withdrawal syndrome, as well as for its anticonvulsant properties.
properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-7-6-9-4-2-3-5-10(9)13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWHYVLTCDUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)


![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)
![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)


![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)